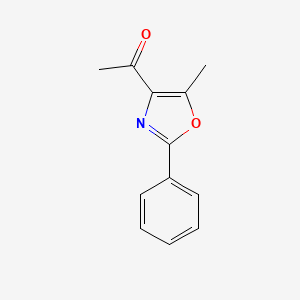

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one

Übersicht

Beschreibung

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature for the initial steps, followed by higher temperatures (70–90 °C) for cyclization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety profiles and higher purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.

Reduction: Reduction of the oxazole ring to form corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions include various substituted oxazoles, alcohols, amines, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as enzyme inhibition and receptor modulation . The specific pathways involved depend on the biological activity being targeted, such as antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aleglitazar: An antidiabetic compound containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl substitutions on the oxazole ring enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Biologische Aktivität

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one, also known by its chemical synonyms and identifiers, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.22 g/mol

- CAS Number : 19212-42-1

- Structure : The compound features a 1,3-oxazole ring, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects and mechanisms. Key areas of research include:

Antimicrobial Activity

Recent studies have indicated that compounds with similar oxazole structures exhibit antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). While specific data on this compound is limited, the structural similarities suggest potential antimicrobial activity.

Anti-Cancer Properties

Research into oxazole derivatives has highlighted their potential as anti-cancer agents. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A comparative analysis of related compounds shows varying degrees of potency:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.08 - 0.17 | A549 |

| Compound B | 0.06 - 0.14 | ME180 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For instance, enzyme inhibition studies related to DprE1 (a target in tuberculosis treatment) have shown promising results for structurally similar compounds. The IC50 values for these inhibitors ranged from 2.2 to 3.0 µM, indicating significant biological activity that could be extrapolated to similar oxazole derivatives.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of compounds related to this compound:

-

Study on Antimycobacterial Activity : A series of oxazole derivatives were tested for their activity against Mtb, revealing that specific substitutions at the phenyl ring significantly enhanced their potency.

- Findings : Compounds with an amide functional group showed improved efficacy compared to their counterparts without such modifications.

-

Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various oxazole derivatives on cancer cell lines.

- Results : Certain derivatives exhibited IC50 values as low as 0.06 µM against aggressive cancer types, highlighting their potential as therapeutic agents.

Eigenschaften

IUPAC Name |

1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-12(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSUUNOVNFUBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491591 | |

| Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2940-19-4 | |

| Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.